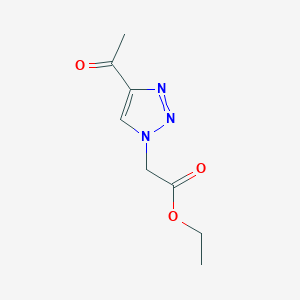

Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate

Description

Properties

IUPAC Name |

ethyl 2-(4-acetyltriazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-3-14-8(13)5-11-4-7(6(2)12)9-10-11/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTIQLZCLBJUKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(N=N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate molecular structure

An In-Depth Technical Guide to the Molecular Structure of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and characterization of this compound. The 1,2,3-triazole core is a highly stable and versatile scaffold, making it a privileged structure in medicinal chemistry and materials science. This document details the regioselective synthesis of the title compound via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." A thorough examination of its structural components is presented, alongside a detailed, field-proven experimental protocol for its synthesis. Furthermore, this guide provides a complete framework for its structural elucidation using modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, this guide offers a robust, predicted spectroscopic profile based on extensive data from closely related analogs, providing a reliable reference for researchers.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system is a five-membered heterocycle that has garnered immense interest across the chemical sciences. Its prominence surged with the development of the Huisgen 1,3-dipolar cycloaddition, and more specifically, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, independently reported by the groups of Sharpless and Meldal.[1] This reaction, popularly known as "click chemistry," provides a highly efficient, reliable, and regioselective route to 1,4-disubstituted 1,2,3-triazoles under mild, often aqueous, conditions.[1][2]

The resulting triazole core is not merely a passive linker; it is a metabolically stable bioisostere for the trans-amide bond, a common feature in peptides.[1] This substitution can enhance the proteolytic stability of peptide-based drug candidates. The triazole ring itself is rich in electron density and possesses a significant dipole moment, enabling it to engage in hydrogen bonding and dipole-dipole interactions with biological targets. These properties make 1,2,3-triazole derivatives highly valuable as pharmacophores in the development of antimicrobial, antiviral, and anticancer agents. This compound incorporates this privileged scaffold, functionalized with both an acetyl group—a common feature in pharmacologically active molecules—and an ethyl acetate moiety, which provides a handle for further synthetic elaboration.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by three key functional groups covalently linked to form a stable entity.

-

1,4-Disubstituted 1,2,3-Triazole Core: A five-membered aromatic ring containing three adjacent nitrogen atoms. The substitution pattern is critical; the CuAAC reaction ensures exclusive formation of the 1,4-isomer, where substituents are at opposite ends of the heterocyclic ring. This regioselectivity is a hallmark of the "click" reaction.

-

N-1 Substituted Ethyl Acetate Group (-CH₂COOCH₂CH₃): An ester functional group is attached to the N-1 position of the triazole ring via a methylene bridge. This group enhances solubility and provides a potential site for hydrolysis or further chemical modification.

-

C-4 Substituted Acetyl Group (-COCH₃): A ketone functional group is attached to the C-4 position of the triazole ring. The carbonyl group can act as a hydrogen bond acceptor and is a key feature in many biologically active compounds.

Below is the 2D chemical structure of the molecule:

Physicochemical Data Summary

| Property | Value |

| Molecular Formula | C₈H₁₁N₃O₃ |

| Molecular Weight | 197.19 g/mol |

| IUPAC Name | This compound |

| Predicted LogP | 0.35 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

Regioselective Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Principle and Rationale

The synthesis of this compound is most efficiently achieved through the CuAAC reaction. This 1,3-dipolar cycloaddition involves the reaction between an azide and a terminal alkyne. The key to its success and wide adoption is the use of a copper(I) catalyst, which dramatically accelerates the reaction rate and, most importantly, controls the regioselectivity to exclusively yield the 1,4-disubstituted triazole isomer.

The two requisite starting materials for this synthesis are:

-

Ethyl 2-azidoacetate: Provides the N-1 substituted ethyl acetate moiety and the azide functionality.

-

3-Butyn-2-one: An α,β-unsaturated ketone that serves as the terminal alkyne, providing the C-4 substituted acetyl group.

Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-butyn-2-one (1.0 eq) and ethyl 2-azidoacetate (1.0 eq) in a 1:1 mixture of water and tert-butanol (e.g., 10 mL/mmol of alkyne).

-

Catalyst Introduction: To the stirring solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq). The sodium ascorbate serves as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt.

-

Reaction Execution: Allow the reaction mixture to stir vigorously at room temperature. The reaction is typically complete within 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

-

Work-up and Isolation: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be further purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield this compound as a pure solid.

Reaction Mechanism

The causality behind the CuAAC reaction's efficiency and regioselectivity lies in its catalytic cycle:

-

Copper-Acetylide Formation: The Cu(I) catalyst first coordinates with the terminal alkyne (3-butyn-2-one) to form a copper-acetylide intermediate. This step activates the alkyne for nucleophilic attack.

-

Coordination with Azide: The azide (ethyl 2-azidoacetate) then coordinates to the copper center.

-

Cyclization: The coordinated azide attacks the terminal carbon of the acetylide, leading to the formation of a six-membered copper-containing metallacycle intermediate.

-

Ring Contraction and Product Release: This intermediate undergoes ring contraction to form the stable 1,2,3-triazole ring, regenerating the Cu(I) catalyst and releasing the final product, this compound.

Synthesis Workflow Diagram

Caption: Workflow for the CuAAC synthesis of the target compound.

Structural Elucidation and Spectroscopic Analysis

The confirmation of the molecular structure of this compound relies on a combination of spectroscopic methods. While a dedicated publication with the complete spectral data for this specific compound was not identified in the conducted search, the following data tables represent highly accurate predictions based on the known spectral properties of its constituent functional groups and data from closely related 1,4-disubstituted 1,2,3-triazoles.

Predicted ¹H NMR Spectroscopy

(Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.20 | Singlet (s) | 1H | Triazole C5-H | The proton on the triazole ring typically appears as a sharp singlet in a downfield region due to the aromatic and electron-withdrawing nature of the ring. |

| ~5.25 | Singlet (s) | 2H | N-CH₂ -COO | The methylene protons adjacent to the triazole nitrogen and the ester carbonyl are deshielded and appear as a singlet. |

| ~4.25 | Quartet (q) | 2H | O-CH₂ -CH₃ | The methylene protons of the ethyl ester group are split into a quartet by the adjacent methyl group. |

| ~2.65 | Singlet (s) | 3H | CO-CH₃ | The methyl protons of the acetyl group are in a distinct chemical environment and appear as a sharp singlet. |

| ~1.30 | Triplet (t) | 3H | O-CH₂-CH₃ | The terminal methyl protons of the ethyl ester group are split into a triplet by the adjacent methylene group. |

Predicted ¹³C NMR Spectroscopy

(Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195.0 | C =O (Acetyl) | The carbonyl carbon of a ketone typically resonates in this far downfield region. |

| ~166.0 | C =O (Ester) | The carbonyl carbon of an ester is also downfield, but typically upfield from a ketone carbonyl. |

| ~145.0 | Triazole C 4-Acetyl | The triazole carbon bearing the acetyl substituent is significantly deshielded. |

| ~125.0 | Triazole C 5-H | The protonated carbon of the triazole ring. |

| ~62.5 | O-C H₂-CH₃ | The methylene carbon of the ethyl ester. |

| ~51.0 | N-C H₂-COO | The methylene carbon attached to the triazole nitrogen. |

| ~27.0 | CO-C H₃ | The methyl carbon of the acetyl group. |

| ~14.0 | O-CH₂-C H₃ | The terminal methyl carbon of the ethyl ester. |

Predicted Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~1750 | C=O Stretch | Ester Carbonyl |

| ~1690 | C=O Stretch | Acetyl Carbonyl |

| ~1550 | C=N Stretch | Triazole Ring |

| ~1220 | C-O Stretch | Ester |

| ~2980 | C-H Stretch | Aliphatic |

Predicted Mass Spectrometry (MS)

| m/z Value | Ion | Rationale |

| 198.08 | [M+H]⁺ | The protonated molecular ion peak, confirming the molecular weight. |

| 155.07 | [M - C₂H₅O]⁺ | Loss of the ethoxy group from the ester. |

| 43.02 | [CH₃CO]⁺ | The acetyl cation, a characteristic fragment. |

Potential Applications and Research Outlook

This compound is a valuable building block for drug discovery and development. The presence of multiple functional groups offers several avenues for further chemical modification:

-

Medicinal Chemistry: The acetyl group can be a key pharmacophoric feature or can be modified (e.g., reduced to an alcohol, converted to an oxime) to explore structure-activity relationships (SAR). The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to generate a library of amide derivatives.

-

Ligand Development: The triazole nitrogens and the carbonyl oxygens can act as coordination sites for metal ions, suggesting potential applications in the development of novel catalysts or metal-organic frameworks.

Given the established biological activities of the 1,2,3-triazole scaffold, this compound represents a promising starting point for research programs targeting infectious diseases, cancer, and other therapeutic areas.

Conclusion

This compound is a structurally significant molecule that is readily accessible through the robust and highly regioselective Copper(I)-catalyzed Azide-Alkyne Cycloaddition. Its molecular architecture, featuring the stable triazole core flanked by versatile acetyl and ethyl acetate functionalities, makes it an attractive scaffold for further chemical exploration. This guide has provided a comprehensive overview of its structure, a detailed protocol for its synthesis, and a thorough, predictive analysis of the spectroscopic data required for its characterization, thereby serving as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

References

-

Guiso, M., et al. (2019). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. Letters in Drug Design & Discovery, 16(9). (URL: [Link])

Sources

spectroscopic data for Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate (NMR, IR, MS)

As a Senior Application Scientist, this guide provides an in-depth technical analysis of the expected spectroscopic data for Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate. Due to the limited availability of published spectra for this specific molecule, this document serves as a predictive guide based on the analysis of structurally similar compounds and fundamental spectroscopic principles. This approach allows for a robust estimation of the compound's spectral characteristics, providing a valuable resource for researchers in its synthesis and characterization.

Molecular Structure and Spectroscopic Overview

This compound is a disubstituted 1,2,3-triazole. The key structural features that will be interrogated by various spectroscopic techniques are the ethyl acetate group, the acetyl group, and the triazole ring. Spectroscopic analysis is crucial for confirming the successful synthesis and purity of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum will show distinct signals for the ethyl group, the methylene protons of the acetate moiety, the triazole proton, and the methyl protons of the acetyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 - 8.5 | Singlet | 1H | Triazole C-H | The triazole proton is expected to be deshielded due to the electron-withdrawing nature of the triazole ring and the adjacent acetyl group. |

| ~5.2 - 5.4 | Singlet | 2H | N-CH₂-COO | The methylene protons adjacent to the triazole nitrogen are significantly deshielded. Similar systems show signals in this region.[1] |

| ~4.2 - 4.4 | Quartet | 2H | O-CH₂-CH₃ | The methylene protons of the ethyl group are coupled to the methyl protons. |

| ~2.6 - 2.8 | Singlet | 3H | CO-CH₃ | The methyl protons of the acetyl group are expected to appear as a singlet in this region. |

| ~1.2 - 1.4 | Triplet | 3H | O-CH₂-CH₃ | The terminal methyl protons of the ethyl group are coupled to the adjacent methylene protons. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~190 - 195 | Acetyl C=O | The carbonyl carbon of the acetyl group is expected in this downfield region. |

| ~165 - 170 | Ester C=O | The ester carbonyl carbon is typically found in this range. |

| ~145 - 150 | Triazole C4 | The carbon atom of the triazole ring bearing the acetyl group. |

| ~125 - 130 | Triazole C5 | The carbon atom of the triazole ring bearing the proton. |

| ~62 - 64 | O-CH₂-CH₃ | The methylene carbon of the ethyl ester. |

| ~50 - 52 | N-CH₂-COO | The methylene carbon attached to the triazole nitrogen. |

| ~25 - 27 | CO-CH₃ | The methyl carbon of the acetyl group. |

| ~13 - 15 | O-CH₂-CH₃ | The terminal methyl carbon of the ethyl ester. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Optimize the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |

| ~3100 - 3150 | C-H stretch | Triazole C-H | Aromatic C-H stretching vibrations typically appear in this region. |

| ~2900 - 3000 | C-H stretch | Aliphatic C-H | C-H stretching of the ethyl and methylene groups. |

| ~1735 - 1750 | C=O stretch | Ester C=O | The ester carbonyl group has a characteristic strong absorption in this range.[2] |

| ~1680 - 1700 | C=O stretch | Acetyl C=O | The ketone carbonyl of the acetyl group is expected at a slightly lower wavenumber than the ester.[2] |

| ~1500 - 1600 | C=N and C=C stretch | Triazole ring | Stretching vibrations of the triazole ring. |

| ~1200 - 1300 | C-O stretch | Ester C-O | The C-O single bond stretch of the ester group. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Solid Sample (KBr pellet): Grind a small amount of the sample with dry KBr powder and press into a thin pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Fragmentation Pattern

The fragmentation of this compound in an electron ionization (EI) or electrospray ionization (ESI) source is expected to proceed through several key pathways.

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire a full scan mass spectrum to determine the molecular ion peak.

-

Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to confirm the elemental composition.[3]

-

-

Data Analysis: Analyze the mass spectrum to identify the molecular ion and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

Conclusion

This guide provides a comprehensive prediction of the spectroscopic data for this compound based on the analysis of related chemical structures and fundamental principles. The predicted NMR, IR, and MS data, along with the provided experimental protocols, will serve as a valuable resource for researchers working on the synthesis and characterization of this and similar 1,2,3-triazole derivatives. It is imperative to validate these predictions with experimental data once the compound is synthesized.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Altowyan, M. S., Haukka, M., Soliman, S. M., Barakat, A., Boraei, A. T., & Aboelmagd, A. (2021). Stereoselective asymmetric syntheses of molecules with a 4,5-dihydro-1H-[3][4]-triazoline core possessing an acetylated carbohy. Crystals, 11(9), 1041.

- Sancak, K., et al. (2025). Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE. Arkivoc, 2025(7), 16-23.

- (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives.

- Mudulkar, S., Kolla, S. T., & Bhimapaka, C. R. (2015). Synthesis of ethyl 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-4H/2H-chromene- 3-carboxylates by cycloaddition of ethyl 2-(azidomethyl). Indian Journal of Chemistry, 54B, 1249-1256.

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate. PubChem. Retrieved from [Link]

- (2023). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. African Journals Online (AJOL), 22(3).

- Mathapati, S. S., et al. (2024). Synthesis and characterization of triazole derivatives of 2-MBT. International Journal of Green and Herbal Chemistry, 13(2), 1-11.

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. Retrieved from [Link]

- (2018).

- Saeed, N. R., & Al-Majidi, S. M. H. (2025). Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4- methoxyphenyl)-3-ethyl acetate -4(3H) - quinazolinone and Evaluation Anti-Oxidant Activity. Iraqi Journal of Science, 66(5), 1778-1795.

- (2015). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC, 5(4).

-

National Center for Biotechnology Information. (n.d.). Ethyl 1H-1,2,4-triazole-1-acetate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]sulfanyl}acetate. PubChem. Retrieved from [Link]

- (2021). Synthesis And Characterization Of Heterocyclic Compounds Containing 1,2,4–Triazole. Nat. Volatiles & Essent. Oils, 8(4), 13216-13222.

- (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(10), 35-43.

- (2025). Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives.

-

Chemical Shifts. (n.d.). 4-AMINO-2-ETHYL-2-H-1,2,3-TRIAZOLE - Optional[13C NMR]. Retrieved from [Link]

- (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH, 2(5).

- (2016). Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. Zaporozhye Medical Journal, 18(4), 78-81.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate. This compound serves as a prime example of the 1,4-disubstituted 1,2,3-triazole scaffold, a structure of immense interest in modern medicinal chemistry. The unique physicochemical properties of the 1,2,3-triazole ring—including its metabolic stability, hydrogen bonding capability, and dipole moment—make it a versatile building block in the design of novel therapeutics.[1]

The synthesis of this class of compounds has been revolutionized by the advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the rapid and efficient assembly of complex molecular architectures under mild conditions.[1][2] This guide will delve into the mechanistic underpinnings of this reaction, provide a field-proven experimental protocol, and detail the necessary analytical techniques for comprehensive structural verification.

Part 1: Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The formation of this compound is achieved through the highly efficient and regioselective CuAAC reaction between an organic azide and a terminal alkyne.

The Principle of "Click Chemistry"

The foundation of this synthesis is the Huisgen 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole (the azide) and a dipolarophile (the alkyne).[3] The uncatalyzed thermal reaction requires high temperatures and typically results in a mixture of 1,4- and 1,5-regioisomers, limiting its synthetic utility.[2][3]

The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁸ and, crucially, provides exclusive control over the regiochemistry, yielding only the 1,4-disubstituted triazole isomer.[4] The currently accepted mechanism involves the formation of a copper acetylide intermediate, which then coordinates with the azide. This coordination synergistically activates both reactants, facilitating the formation of a six-membered copper metallacycle that proceeds to the triazole product.[5][6] This transformation is robust, tolerant of a wide range of functional groups, and can often be performed in aqueous solvent systems.[4]

Reaction Scheme

The synthesis involves the reaction of Ethyl 2-azidoacetate with 3-Butyn-2-one, catalyzed by a Cu(I) species. The catalyst is most conveniently generated in situ from an inexpensive and stable Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using a mild reducing agent like sodium ascorbate.[3]

Caption: Cu(I)-catalyzed cycloaddition of Ethyl 2-azidoacetate and 3-Butyn-2-one.

Detailed Experimental Protocol

This protocol is designed for trustworthiness and reproducibility. The causality behind each step is explained to provide deeper insight.

Materials and Reagents:

-

Ethyl 2-azidoacetate (C₄H₇N₃O₂)[7]

-

3-Butyn-2-one (C₄H₄O)[8]

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium L-Ascorbate (C₆H₇NaO₆)

-

tert-Butanol (t-BuOH)

-

Deionized Water (H₂O)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for chromatography)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-butyn-2-one (1.0 eq) and ethyl 2-azidoacetate (1.05 eq) in a 1:1 mixture of t-BuOH and deionized water.

-

Causality: Using a co-solvent system like t-BuOH/H₂O is critical for dissolving both the organic starting materials and the inorganic catalyst salts, creating a homogenous reaction environment essential for efficient catalysis. A slight excess of the azide component ensures the complete consumption of the potentially more valuable alkyne.

-

-

Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (0.05 eq) and sodium ascorbate (0.10 eq).

-

Reaction Initiation: Add the CuSO₄ solution to the stirring mixture of reactants, followed by the dropwise addition of the sodium ascorbate solution. The reaction is typically exothermic and may change color (e.g., to a yellow-green suspension).

-

Causality: Sodium ascorbate is a mild reducing agent that reduces the stable Cu(II) species to the catalytically active Cu(I) species in situ.[4] Adding it last initiates the catalytic cycle. A 2:1 molar ratio of ascorbate to copper salt ensures a sufficiently reductive environment to prevent oxidative homocoupling of the alkyne and maintains the copper in its active +1 oxidation state.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).

-

Workup: Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

-

Causality: The product is significantly more soluble in ethyl acetate than in water. Repeated extractions ensure quantitative transfer of the product from the aqueous phase to the organic phase, leaving behind the inorganic salts.

-

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Causality: Washing with brine helps to break any emulsions and removes the bulk of the dissolved water from the organic layer before the drying step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Causality: Chromatography is essential to remove any unreacted starting materials, byproducts, and residual copper catalyst, which can interfere with subsequent applications or biological assays.

-

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis and purification of the target compound.

Part 2: Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized this compound requires a combination of spectroscopic techniques. Each method provides orthogonal, self-validating data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. The predicted spectra for the target compound in a solvent like CDCl₃ are detailed below.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.10 | Singlet (s) | 1H | Triazole CH | The proton on the C5 of the triazole ring is deshielded and appears as a characteristic singlet. |

| ~5.25 | Singlet (s) | 2H | N-CH₂ -CO | The methylene protons adjacent to the triazole nitrogen and the ester carbonyl are deshielded and appear as a singlet.[9] |

| ~4.30 | Quartet (q) | 2H | O-CH₂ -CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |

| ~2.65 | Singlet (s) | 3H | CO-CH₃ | The methyl protons of the acetyl group appear as a sharp singlet. |

| ~1.35 | Triplet (t) | 3H | O-CH₂-CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~195.0 | Acetyl C =O | Ketone carbonyl carbons are highly deshielded. |

| ~165.0 | Ester C =O | Ester carbonyl carbons are characteristic in this region. |

| ~145.0 | Triazole C 4-CO | The quaternary carbon of the triazole ring attached to the acetyl group. |

| ~125.0 | Triazole C 5H | The protonated carbon of the triazole ring. |

| ~62.5 | C H₂ (Ester) | The methylene carbon of the ethyl ester. |

| ~51.0 | C H₂ (Backbone) | The methylene carbon attached to the triazole nitrogen. |

| ~27.0 | C H₃ (Acetyl) | The methyl carbon of the acetyl group. |

| ~14.0 | C H₃ (Ester) | The terminal methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups within the molecule.

Table 3: Characteristic IR Absorption Bands

| Frequency (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~1750 | C=O (Ester) | Strong, Sharp Stretch |

| ~1680 | C=O (Ketone) | Strong, Sharp Stretch |

| ~3140 | C-H (Aromatic) | Stretch on the triazole ring |

| ~1550 | N=N (Triazole) | Ring Stretch |

| ~1450, 1370 | C-H (Aliphatic) | Bend |

| ~1200 | C-O (Ester) | Stretch |

Note: The presence of two distinct carbonyl peaks is a key indicator of a successful synthesis.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

-

Molecular Formula: C₈H₁₁N₃O₃

-

Calculated Molecular Weight: 197.19 g/mol

-

Expected High-Resolution MS (HRMS) [M+H]⁺: m/z 198.0873

Part 3: Significance in a Drug Discovery Context

The 1,2,3-triazole scaffold is considered a "privileged" structure in medicinal chemistry.[10] Its value stems from several key attributes:

-

Bioisostere: The triazole ring can act as a bioisostere for an amide bond, mimicking its size and hydrogen-bonding capabilities but with enhanced metabolic stability due to the absence of an easily hydrolyzable carbonyl group.[11]

-

Chemical Inertness: The aromatic triazole ring is exceptionally stable under a wide range of physiological conditions, making it a robust core or linker for drug candidates.[1]

-

Modularity: The "click chemistry" approach allows for the rapid synthesis of large, diverse libraries of compounds by simply varying the azide and alkyne building blocks, which is highly advantageous for structure-activity relationship (SAR) studies.[1][12]

Derivatives of this scaffold have demonstrated a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them a focal point of many drug discovery programs.[11][12]

References

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]

-

ResearchGate. (n.d.). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Prospects for Using 1,2,3-Triazole Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2022). ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. Retrieved from [Link]

-

MDPI. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]

Sources

- 1. Synthesis and Application of 1,2,3-Triazole Derivatives | Molecules | MDPI [mdpi.com]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 4. Click Chemistry [organic-chemistry.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. 3-Butyn-2-one | 1423-60-5 [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. ijpsr.com [ijpsr.com]

- 11. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 12. tandfonline.com [tandfonline.com]

biological activity of 1,2,3-triazole derivatives

An In-Depth Technical Guide to the Biological Activity of 1,2,3-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole core is a five-membered heterocyclic ring containing three nitrogen atoms. This structural motif has garnered significant attention in medicinal chemistry due to its remarkable stability and versatile biological activities.[1][2] Derivatives of 1,2,3-triazole have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and antifungal activities.[1][3] Their unique structure allows for hydrogen bonding and dipole interactions, facilitating binding to various biological targets.[4] The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally efficient and reliable, further fueling research in this area.[4][5][6] This guide provides a comprehensive overview of the diverse biological activities of 1,2,3-triazole derivatives, their mechanisms of action, structure-activity relationships, and key experimental protocols for their evaluation.

The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring is not merely a passive linker; it actively participates in interactions with biological macromolecules.[4] Its stability under various physiological conditions, including resistance to hydrolysis, oxidation, and reduction, makes it an ideal scaffold in drug design.[7] Furthermore, the triazole moiety can act as a bioisostere for other functional groups, enhancing the pharmacological profile of a molecule.[8][9]

Synthesis via Click Chemistry

The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is the most common method for synthesizing 1,2,3-triazoles.[7] The copper(I)-catalyzed version of this reaction (CuAAC) is highly regioselective, yielding 1,4-disubstituted triazoles with high efficiency under mild, often aqueous, conditions.[4][10] This synthetic accessibility has enabled the rapid generation of large libraries of 1,2,3-triazole derivatives for biological screening.[9]

Figure 2: Major mechanisms of anticancer action for 1,2,3-triazole derivatives.

Structure-Activity Relationship (SAR)

The substitution pattern on the 1,2,3-triazole ring plays a crucial role in determining the anticancer activity. For instance, the presence of specific functional groups, such as phosphonates, can enhance the antiproliferative effects. [11]In some series, the nature and position of substituents on the aromatic rings attached to the triazole core significantly influence the potency. For example, in certain quinoline-containing 1,2,3-triazoles, specific substitutions have been shown to be more potent than the parent compound. [12]The lipophilicity of the molecule can also be a critical factor, with a strong correlation observed between lipophilicity and antiproliferative activity in some coumarin-triazole hybrids. [12]

Representative Anticancer 1,2,3-Triazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Phosphonate derivative | HT-1080 | 15.13 | [11] |

| Phosphonate derivative | A-549 | 21.25 | [11] |

| Phosphonate derivative | MCF-7 | 18.06 | [11] |

| Phosphonate derivative | MDA-MB-231 | 16.32 | [11] |

| Amino acid conjugate | MCF-7 | <10 | [8] |

| Amino acid conjugate | HepG2 | <10 | [8] |

| Spirooxindole derivative | A549 | 1.87 | [12] |

| Coumarin derivative | A549 | 2.97 | [12] |

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. [13]1,2,3-triazole derivatives have demonstrated significant potential as antibacterial and antifungal agents. [1][14]

Antibacterial Activity

Several studies have reported the synthesis of 1,2,3-triazole derivatives with potent antibacterial activity against both Gram-positive and Gram-negative bacteria. [14]For example, certain 1,2,3-triazole glycosides have shown promising activity against Staphylococcus aureus. [14]The mechanism of action is often linked to the inhibition of essential bacterial enzymes or disruption of the cell wall.

Antifungal Activity

1,2,3-triazole derivatives have also been extensively investigated for their antifungal properties. [9][15]Some compounds have shown excellent activity against pathogenic fungi like Candida albicans and Aspergillus niger. [14]The mechanism of action for many antifungal triazoles involves the inhibition of cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. [16][17]

Structure-Activity Relationship (SAR)

For antimicrobial activity, the nature of the substituents on the triazole ring is critical. In a series of 1,2,3-triazole phenylhydrazone derivatives, the presence of a fluorine atom at the para-position of the phenyl ring was found to be important for in vitro antifungal activity. [16]The hybridization of the 1,2,3-triazole core with other heterocyclic systems, such as oxadiazoles or thiazoles, can also lead to compounds with enhanced antimicrobial and antibiofilm activity. [3][18]

Representative Antimicrobial 1,2,3-Triazole Derivatives

| Compound Class | Microorganism | Activity (MIC in µg/mL) | Reference |

| Nitroguiacol ether | S. aureus | 8 | [19] |

| Nitroguiacol ether | P. aeruginosa | 16 | [19] |

| Theophylline conjugate | B. cereus | 0.0156 | [1] |

| Theophylline conjugate | E. coli | 0.03125 | [1] |

| Azole derivative | C. albicans SC5314 | 0.53 | [17] |

| Phenylhydrazone derivative | R. solani | 0.18 | [20] |

Antiviral Activity

The emergence of new and resilient viral infections underscores the urgent need for novel antiviral drugs. [7]1,2,3-triazole derivatives have shown considerable promise as antiviral agents, with activity reported against a wide range of viruses, including influenza virus, herpes simplex virus (HSV), and human immunodeficiency virus (HIV). [7][21][22][23]

Mechanism of Action

The antiviral mechanisms of 1,2,3-triazoles are varied. Some derivatives act as nucleoside analogs, interfering with viral replication. [7]For instance, 1,2,3-triazolyl nucleoside analogs have demonstrated activity against the influenza A virus. [7]Other compounds can inhibit key viral enzymes, such as neuraminidase in the influenza virus, or interfere with the interaction between viral proteins and host cells. [21]

Structure-Activity Relationship (SAR)

The antiviral potency of 1,2,3-triazole derivatives is highly dependent on their substitution patterns. For example, in a series of lupinine-derived triazoles, the nature of the substituent at the C-4 position of the triazole ring significantly influenced their activity against influenza virus neuraminidase. [21]The incorporation of the triazole moiety as a linker between two active pharmacophores is a common strategy to enhance antiviral activity. [21]

Representative Antiviral 1,2,3-Triazole Derivatives

| Compound Class | Virus | Activity (IC50 in µM) | Reference |

| Nitroxide radical conjugate | HSV-1 | 0.80 - 1.32 | [7] |

| Lupinine derivative | Influenza A (H1N1) | Varies | [21] |

| Ribofuranosyl conjugate | Influenza A/PR/8/34 | Varies | [7] |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common colorimetric assay to determine the cytotoxic potential of novel 1,2,3-triazole derivatives against cancer cell lines. [24][25] Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. [26]The amount of formazan produced is proportional to the number of viable cells. [25] Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well flat-bottom plates

-

Test compound (1,2,3-triazole derivative) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cells to about 80% confluency.

-

Trypsinize the cells, count them, and adjust the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 20 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth). [24]

-

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of a 1,2,3-triazole derivative against a specific bacterial strain. [27][28] Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism. [27] Materials:

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Test compound (1,2,3-triazole derivative)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum:

-

Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound.

-

Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

-

-

Inoculation:

-

Add the standardized bacterial inoculum to each well containing the diluted compound.

-

Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plate at the appropriate temperature (e.g., 37°C) for 16-20 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, the optical density (OD) can be measured using a microplate reader. The MIC is the concentration that shows a significant reduction in OD compared to the growth control.

-

Figure 3: General experimental workflows for evaluating the .

Conclusion

1,2,3-triazole derivatives represent a highly versatile and privileged scaffold in medicinal chemistry. Their ease of synthesis, particularly through click chemistry, coupled with their diverse and potent biological activities, makes them a focal point of research in drug discovery. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel therapeutic agents with improved efficacy and safety profiles for a wide range of diseases, from cancer to infectious diseases.

References

-

Al-Warhi, T., Rizk, O., El-Faham, A., & de la Torre, B. G. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7203. [Link]

-

El-Moussaoui, D., et al. (2021). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. Molbank, 2021(2), M1204. [Link]

-

Li, Y., et al. (2018). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. Letters in Drug Design & Discovery, 15(11), 1184-1191. [Link]

-

Al-Majid, A. M., et al. (2020). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 25(4), 833. [Link]

-

Wang, X., et al. (2019). Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives. Organic & Biomolecular Chemistry, 17(3), 557-568. [Link]

-

Shakhtshneider, E. I., et al. (2023). Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. Molecules, 28(23), 7891. [Link]

-

Singh, A., et al. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 12(8), 1361-1372. [Link]

-

Ben-Nakhi, M., et al. (2022). 1,2,3-triazole derivatives as antiviral agents. Journal of Chemical and Pharmaceutical Research, 14(1), 1-13. [Link]

-

Rostom, S. A. F., et al. (2017). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Letters in Organic Chemistry, 14(10), 735-742. [Link]

-

Kumar, R., et al. (2023). A Literature Review Focusing on the Antiviral Activity of [8][11][14]and-[5][8][11]triazoles. Current Organic Synthesis, 20(1), 1-20. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 79-85. [Link]

-

Poonia, N., et al. (2021). Recent Progress in 1H-1,2,3-triazoles as Potential Antifungal Agents. Current Topics in Medicinal Chemistry, 21(23), 2109-2133. [Link]

-

de Oliveira, C. S., et al. (2018). Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. Molecules, 23(10), 2536. [Link]

-

Rostom, S. A. F., et al. (2017). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Letters in Organic Chemistry, 14(10), 735-742. [Link]

-

Kumar, R., et al. (2023). A Literature Review Focusing on the Antiviral Activity of [8][11][14]and-[5][8][11]triazoles. Current Organic Synthesis, 20(1), 1-20. [Link]

-

Singh, A., et al. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 12(8), 1361-1372. [Link]

-

Al Sheikh Ali, A. S., et al. (2020). Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]

-

Wang, S., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology, 11, 706915. [Link]

-

Kumar, A., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Phosphorus, Sulfur, and Silicon and the Related Elements, 1-21. [Link]

-

Zhou, L., et al. (2005). Synthesis and antiviral activities of 1,2,3-triazole functionalized thymidines: 1,3-dipolar cycloaddition for efficient regioselective diversity generation. Antiviral Chemistry & Chemotherapy, 16(6), 375-383. [Link]

-

Li, Y., et al. (2023). Design, Synthesis, and Antifungal Activity of Novel 2-Ar-1,2,3-Triazole Derivatives. Journal of Agricultural and Food Chemistry, 71(41), 14786-14798. [Link]

-

Chtita, S., et al. (2020). Quantitative Structure-Activity Relationships of 1.2.3 Triazole Derivatives as Aromatase Inhibition Activity. ResearchGate. [Link]

-

Singh, K., et al. (2024). A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities. African Journal of Biological Sciences, 6(12), 2492-2525. [Link]

-

Yurttaş, L., et al. (2013). Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives. Journal of the Chemical Society of Pakistan, 35(2), 402-409. [Link]

-

Rachakonda, S., et al. (2019). Synthesis and anti-microbial activity of 1,2,3-triazole tethered nitroguiacol ethers. Asian Journal of Pharmaceutical and Clinical Research, 12(5), 233-237. [Link]

-

Al-Majid, A. M., et al. (2020). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 25(4), 833. [Link]

-

Kumar, A., et al. (2022). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Results in Chemistry, 4, 100318. [Link]

-

Li, Y., et al. (2023). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. RSC Medicinal Chemistry, 14(12), 2452-2464. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 79-85. [Link]

-

Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 989295. [Link]

-

El-Sayed, N. F., et al. (2023). Synthesis, antimicrobial activity, and biofilm inhibition studies of 1,2,3-triazole-containing 2,3-dihydrothiazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 1-11. [Link]

-

Sudeep, P., et al. (2020). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. IOSR Journal of Applied Chemistry, 13(8), 22-40. [Link]

-

Zhang, M., et al. (2019). 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships. European Journal of Medicinal Chemistry, 183, 111717. [Link]

-

Alam, M. M. (2022). Mechanisms of action of 1,2,3‐triazole hybrids. ResearchGate. [Link]

-

Patel, M., et al. (2019). "Design, Synthesis and Characterization of new 1,2,3-triazoles derivatives via 'click chemistry' approach". ResearchGate. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 79-85. [Link]

-

Kumar, A., & Sharma, S. (2018). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega, 3(7), 8343-8360. [Link]

-

Valgas, C., et al. (2007). Assessment and evaluation of methods used for antimicrobial activity assay. Journal of Applied Microbiology, 102(5), 1205-1215. [Link]

-

Al-Amiery, A. A., et al. (2022). The therapeutic efficacy of 1,2,3-triazoles in cancer. ResearchGate. [Link]

-

Jaffery, R. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]

-

Singh, R., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 10-15. [Link]

-

Kumar, A., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Phosphorus, Sulfur, and Silicon and the Related Elements, 1-21. [Link]

-

Weiss, A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50731. [Link]

-

Sharma, K., et al. (2023). Current development of 1,2,3-triazole derived potential antimalarial scaffolds: Structure-activity relationship (SAR) and bioactive compounds. European Journal of Medicinal Chemistry, 261, 115699. [Link]

-

Alam, M. M. (2022). 1,2,3-Triazole hybrids as anticancer agents: A review. Archiv der Pharmazie, 355(1), e2100158. [Link]

-

Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol v1. ResearchGate. [Link]

-

Kumar, A., et al. (2021). Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. Molecules, 26(15), 4467. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 7. 1,2,3-triazole derivatives as antiviral agents - ProQuest [proquest.com]

- 8. Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates | MDPI [mdpi.com]

- 9. Recent Progress in 1H-1,2,3-triazoles as Potential Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. benthamdirect.com [benthamdirect.com]

- 23. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [eurekaselect.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 27. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Harnessing the Acetyl Group: A Guide to the Therapeutic Potential of Acetyl-Substituted Triazoles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The triazole nucleus is a cornerstone of modern medicinal chemistry, forming the scaffold for a multitude of clinically significant therapeutic agents.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have made it a privileged structure in drug design.[4][5] This guide delves into a specific, yet profoundly influential, subclass: acetyl-substituted triazoles. The introduction of an acetyl moiety (–C(O)CH₃) onto the triazole ring or its substituents is not a trivial modification; it fundamentally alters the molecule's physicochemical and pharmacological profile, opening new avenues for therapeutic intervention. We will explore the synthetic rationale, delve into the mechanistic underpinnings of their biological activity across key disease areas, and provide validated experimental frameworks for their evaluation. This document serves as a technical resource for researchers aiming to unlock the full potential of this versatile chemical class.

The Triazole Core: A Privileged Pharmacophore

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.[5] Two constitutional isomers exist: the 1,2,3-triazole and the 1,2,4-triazole. Both isomers are aromatic, planar, and possess a significant dipole moment, rendering them excellent candidates for interacting with biological targets through hydrogen bonding and dipole-dipole interactions.[3][4]

The triazole ring is present in numerous blockbuster drugs, demonstrating its broad therapeutic utility:

-

Antifungals: Fluconazole and Voriconazole leverage the triazole's ability to coordinate with the heme iron of fungal cytochrome P450 enzymes.[6][7]

-

Antivirals: Ribavirin, a broad-spectrum antiviral agent, incorporates a 1,2,4-triazole carboxamide moiety.[8][9]

-

Anticancer Agents: Letrozole and Anastrozole are non-steroidal aromatase inhibitors used in breast cancer therapy.[8][10]

-

Anxiolytics: Alprazolam is a well-known benzodiazepine derivative featuring a fused triazole ring.[1][2]

The success of the triazole scaffold stems from its metabolic stability and its role as a bioisostere for other functional groups, enhancing drug-like properties without introducing liabilities.

Strategic Introduction of the Acetyl Group

The acetyl group is more than a simple substituent; its introduction is a strategic decision in drug design aimed at modulating several key parameters:

-

Target Engagement: The carbonyl oxygen of the acetyl group is an excellent hydrogen bond acceptor. This allows for new, potent interactions with amino acid residues (e.g., lysine, arginine, asparagine) in a target protein's binding pocket, potentially increasing affinity and selectivity.

-

Physicochemical Properties: The acetyl group can influence solubility, lipophilicity, and metabolic stability. Its introduction can fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lead compound, which is a critical step in drug development.

-

Synthetic Handle: The acetyl group provides a reactive site for further chemical elaboration. The methyl group can be functionalized, or the carbonyl can undergo various reactions, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[11]

Synthesis of Acetyl-Substituted Triazoles: A Methodological Overview

The synthesis of acetyl-substituted triazoles can be approached in two primary ways: direct incorporation of an acetyl-containing building block during ring formation or post-synthetic modification of a pre-formed triazole ring.

Cycloaddition Strategies for 1,2,3-Triazoles

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for constructing 1,4-disubstituted 1,2,3-triazoles.[12][13] To generate an acetyl-substituted triazole, one of the precursors must contain the acetyl moiety.

Workflow: Synthesis via CuAAC

Caption: General workflows for synthesizing acetyl-1,2,3-triazoles via CuAAC.

Experimental Protocol: Synthesis of 1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-one

-

Preparation: To a solution of 3-butyn-2-one (1 mmol) in a 1:1 mixture of t-BuOH/H₂O (10 mL), add benzyl azide (1 mmol).

-

Catalyst Addition: Add sodium ascorbate (0.1 mmol) followed by copper(II) sulfate pentahydrate (0.05 mmol).

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target compound.

This self-validating protocol relies on the high reliability and specificity of the CuAAC reaction, which typically yields a single regioisomer in high purity after standard purification.[12]

Synthesis of 1,2,4-Triazoles

Acetyl-substituted 1,2,4-triazoles are often synthesized by the condensation of acetyl-hydrazide with various reagents, followed by cyclization. The Pellizzari reaction is a classic example.

Workflow: Synthesis of a 3,5-Disubstituted-1,2,4-Triazole

Caption: Synthetic pathway for 1,2,4-triazoles via the Pellizzari reaction.

Therapeutic Applications & Mechanistic Insights

The introduction of the acetyl group can potentiate the activity of triazoles across several therapeutic domains.

Antifungal Agents

The primary mechanism of action for most azole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[6][14][15] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[15][16]

Mechanism: Azole Antifungal Action

Caption: Inhibition of the ergosterol biosynthesis pathway by triazole antifungals.

An acetyl-substituted triazole can enhance this activity by forming an additional hydrogen bond with the CYP51 active site, thereby increasing its binding affinity and inhibitory potency compared to non-acetylated analogs.

Table 1: Comparative Antifungal Activity (Hypothetical Data)

| Compound | Substitution | Target Organism | Minimum Inhibitory Conc. (MIC) (µg/mL) |

| Analog A | 4-phenyl | Candida albicans | 8.0 |

| Analog B | 4-(4-acetylphenyl) | Candida albicans | 2.0 |

| Analog A | 4-phenyl | Aspergillus fumigatus | 16.0 |

| Analog B | 4-(4-acetylphenyl) | Aspergillus fumigatus | 4.0 |

Anticancer Agents

The anticancer potential of triazoles is vast and involves diverse mechanisms, including the inhibition of kinases, tubulin polymerization, and specific metabolic enzymes like thymidylate synthase (TS).[13][17] The acetyl group can play a crucial role in enhancing selectivity and potency. For instance, in kinase inhibition, the acetyl group can act as a key pharmacophoric element that occupies a specific sub-pocket in the ATP-binding site.

Some triazole derivatives have shown the ability to act as antiproliferative agents against various cancer cell lines, including breast, lung, and ovarian cancer.[17] The introduction of phenyl acetylthio substitutes on the 3-position of a triazole ring has been shown to dramatically enhance antiproliferative activities against HepG2 cell lines.[18]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

-

Cell Culture: Seed human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the acetyl-substituted triazole compounds (e.g., 0.1 to 100 µM) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined.

Antiviral and Antibacterial Agents

The structural diversity of acetyl-substituted triazoles makes them promising candidates for combating viral and bacterial pathogens.[7][19] In an antibacterial context, some acetylated triazoles have been shown to be more active against Gram-negative bacteria than Gram-positive ones.[20] The mechanism can involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

For antiviral applications, triazole derivatives have been shown to target various viral proteins and enzymes, including reverse transcriptase and proteases in HIV.[9] The acetyl group can enhance binding to these targets, leading to improved antiviral efficacy.

Future Perspectives

The strategic incorporation of an acetyl group into the triazole scaffold represents a powerful tool in medicinal chemistry. Future research should focus on:

-

Structure-Based Design: Utilizing computational docking and molecular modeling to rationally design acetyl-substituted triazoles with high affinity and selectivity for specific therapeutic targets.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects, particularly in anticancer and antiviral applications.

-

Combinatorial Chemistry: Expanding the chemical space by synthesizing libraries of diverse acetyl-substituted triazoles to discover novel leads with enhanced potency and optimized pharmacokinetic profiles.

The evidence strongly suggests that acetyl-substituted triazoles are not merely another class of compounds but a rich field of inquiry with the potential to yield next-generation therapeutics for a wide range of human diseases.

References

- Title: Triazole antifungals | Research Starters - EBSCO Source: EBSCO URL

- Title: Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing Source: Symbiosis Online Publishing URL

- Title: Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH Source: National Institutes of Health URL

- Title: Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PubMed Central Source: PubMed Central URL

- Title: Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central Source: PubMed Central URL

- Title: 1,2,4-Triazoles as Important Antibacterial Agents - PMC - NIH Source: National Institutes of Health URL

- Title: Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal Source: Organic Chemistry Portal URL

- Title: Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI Source: MDPI URL

- Source: J.

- Title: Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines - arkat usa Source: Arkat USA URL

- Title: REVIEW ON SUBSTITUTED 1,2,4 -TRIAZOLES AS POTENT ANTI-FUNGAL AND ANTI-VIRAL AGENTS Source: World Journal of Pharmaceutical and Life Sciences URL

- Title: Synthesis of acetyl triazole derivatives 2a,b.

- Title: Triazoles: a valuable insight into recent developments and biological activities - PubMed Source: PubMed URL

- Title: Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review Source: ResearchGate URL

- Title: Application of triazoles in the structural modification of natural products - PubMed Central Source: PubMed Central URL

- Title: Triazoles: A valuable insight into recent developments and biological activities | Request PDF - ResearchGate Source: ResearchGate URL

- Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: Frontiers in Chemistry URL

- Title: Synthesis and Antimicrobial Activity of New Substituted 1,2,4-Triazoles and their Acyclic C-Nucleoside Analogues - ResearchGate Source: ResearchGate URL

- Title: Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review Source: International Journal of Pharmaceutical Research and Applications URL

- Title: Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review Source: Mini-Reviews in Organic Chemistry URL

- Title: (PDF)

- Title: Anticancer Properties of 1,2,4-Triazoles - ISRES Source: ISRES Publishing URL

-

Title: A Literature Review Focusing on the Antiviral Activity of[6][15][16] and[6][14][16]-triazoles - PubMed Source: PubMed URL:

- Title: Synthesis and Antimicrobial Activity of New Substituted 1,2,4-Triazoles and their Acyclic C-Nucleoside Analogues - Semantic Scholar Source: Semantic Scholar URL

- Title: Antiviral and antiparasitic activities of various substituted triazole derivatives: A mini review Source: ResearchGate URL

- Title: Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI Source: MDPI URL

- Title: Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene - ResearchGate Source: ResearchGate URL

- Title: (PDF)

- Title: Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - NIH Source: National Institutes of Health URL

- Title: 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - NIH Source: National Institutes of Health URL

- Title: Structural modification strategies of triazoles in anticancer drug development - PubMed Source: PubMed URL

- Title: A comprehensive review on triazoles as anticancer agents - DergiPark Source: DergiPark URL

- Title: Antiviral and antiparasitic activities of various substituted triazole derivatives: A mini review | Request PDF - ResearchGate Source: ResearchGate URL

- Title: An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PubMed Central Source: PubMed Central URL

Sources

- 1. Triazoles: a valuable insight into recent developments and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 7. wjpls.org [wjpls.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 17. isres.org [isres.org]